2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole
Description
Properties
Molecular Formula |
C10H5BrF3NO |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
2-bromo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H |
InChI Key |
HAXYFSQSCJFSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole typically involves the bromination of 5-(3-(trifluoromethyl)phenyl)oxazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the oxazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of unwanted by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 2 facilitates palladium-catalyzed cross-coupling reactions, enabling selective functionalization. Key examples include:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd catalysis replaces bromine with aryl groups. For example:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C | 2-Aryl-5-(3-(trifluoromethyl)phenyl)oxazole | 72–89% |
This method is effective for synthesizing biaryloxazoles, with electron-deficient boronic acids showing higher reactivity due to the electron-withdrawing trifluoromethyl group .
Direct C–H Arylation
Palladium-catalyzed arylation at C-5 (oxazole ring) occurs under specific conditions:
| Solvent | Ligand | Regioselectivity | Yield |
|---|---|---|---|
| DMF | P(-Bu)₃ | C-5 | 78% |
| Toluene | P(OAc)₃ | C-2 | 65% |
Polar solvents favor C-5 functionalization, while nonpolar solvents promote C-2 substitution .
Nucleophilic Substitution
The bromine atom undergoes nucleophilic displacement with soft nucleophiles (e.g., thiols, amines):
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaSPh | DMF, 100°C | 2-(Phenylthio)-5-(3-(trifluoromethyl)phenyl)oxazole | 68% |
| Piperidine | EtOH, reflux | 2-Piperidino-5-(3-(trifluoromethyl)phenyl)oxazole | 81% |
Reactivity is enhanced by the electron-deficient oxazole ring, which stabilizes the transition state .
Electrophilic Aromatic Substitution
The 3-(trifluoromethyl)phenyl group directs electrophiles to the para position relative to the oxazole ring:
| Reaction | Electrophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C → 25°C | 5-(3-(Trifluoromethyl)-4-nitrophenyl)-2-bromooxazole | 55% |
| Sulfonation | SO₃/H₂SO₄ | 120°C | 5-(3-(Trifluoromethyl)-4-sulfophenyl)-2-bromooxazole | 62% |
The trifluoromethyl group deactivates the ring, requiring harsh conditions for substitution.
Cyclization Reactions
The oxazole ring participates in annulation reactions to form fused heterocycles:
Thiazolo-Oxazole Formation
Reaction with fluorinated alkynes under microwave irradiation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CF₃C≡CPh | MeOH, 70°C, 12 h | Thiazolo[3,2-a]pyrimidin-7-one | 88% |
This reaction proceeds via a [3+3] cyclocondensation mechanism, leveraging the oxazole’s electron-deficient nature .
Bromine-Lithium Exchange
Treatment with -BuLi at −78°C generates a lithiated intermediate, enabling further functionalization:
| Electrophile | Product | Yield |
|---|---|---|
| CO₂ | 2-Carboxy-5-(3-(trifluoromethyl)phenyl)oxazole | 73% |
| Me₃SnCl | 2-Stannyl-5-(3-(trifluoromethyl)phenyl)oxazole | 66% |
Radical Reactions
Under UV light, the C–Br bond undergoes homolytic cleavage, forming oxazole radicals:
| Conditions | Reagent | Product | Yield |
|---|---|---|---|
| UV (λ = 254 nm), AIBN, toluene | CH₂=CHCO₂Et | 2-Vinyl-5-(3-(trifluoromethyl)phenyl)oxazole | 58% |
Hydrolysis
Acidic or basic hydrolysis cleaves the oxazole ring:
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux | 3-(Trifluoromethyl)benzamide + HCO₂H | 84% |
| NaOH (aq), 100°C | 3-(Trifluoromethyl)benzaldehyde + NH₃ | 76% |
Scientific Research Applications
Biological Activities and Medicinal Chemistry
Oxazole-containing compounds exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole, in particular, has potential as a modulator of biological pathways because it can interact with specific receptors or enzymes involved in disease processes. Similar oxazole derivatives have demonstrated the ability to act as agonists for various receptors implicated in inflammatory diseases and other conditions.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Trifluoromethylphenyl)-oxazole | Trifluoromethyl group on different phenyl position | Antimicrobial activity |
| 2-Bromo-4-methyl-5-phenyloxazole | Methyl group instead of trifluoromethyl | Anti-inflammatory properties |
| 5-(3-Chlorophenyl)-2-methyloxazole | Chlorine substitution | Anticancer activity |
| 3-Trifluoromethyl-1H-pyrazole | Different heterocyclic structure | Neuroprotective effects |
The trifluoromethyl group in this compound enhances lipophilicity, which improves membrane permeability and intracellular access, making it valuable for developing therapeutic agents. The compound can also serve as a scaffold for developing inhibitors targeting specific enzymes or receptors, with its unique structure enhancing binding affinity and reactivity, making it useful in studying biological pathways and mechanisms.
Organic Synthesis
This compound is a versatile intermediate in organic synthesis. The synthesis of this compound can be achieved through several methods. It can be used as a building block in various synthetic transformations, including Suzuki reactions .
Applications in Research
This compound is also valuable in biological research:
- Enzyme Inhibition or Receptor Binding Interaction studies reveal its capability to modulate biological processes through enzyme inhibition or receptor binding.
- Studying Biological Pathways Its unique structure makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle Variations
Benzo[d]Oxazole Derivatives
- Example: 5-Bromo-2-(3-(trifluoromethyl)phenyl)benzo[d]oxazole () Structural Difference: Incorporates a fused benzene ring to the oxazole, forming a benzoxazole system. Impact: Enhanced aromaticity and planar structure improve stacking interactions with biological targets (e.g., enzymes or DNA). The fused ring also increases molecular weight (MW: 337.12 g/mol) and reduces solubility compared to non-fused oxazoles .
Isoxazole Derivatives
- Example: 3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole () Structural Difference: Isoxazole core (N and O adjacent) vs. oxazole (N and O separated by a carbon). The trifluoromethoxy group (-OCF₃) offers similar lipophilicity to trifluoromethyl (-CF₃) but with different steric and electronic properties .
Thiazole Derivatives
- Example: 5-Bromo-2-(3-fluorophenyl)thiazole () Structural Difference: Thiazole core (S instead of O) with bromine and fluorophenyl substituents. Thiazoles are associated with antimicrobial and anticancer activities, differing from oxazole’s typical applications .
Substituent Position and Functional Group Variations
Bromine Position
- Target Compound : Bromine at position 2 of the oxazole ring.
- Analog : 5-(2-Bromo-3-(trifluoromethyl)phenyl)oxazole ()
- Difference : Bromine on the phenyl ring (meta to trifluoromethyl) vs. oxazole.
- Impact : Alters electronic effects on the oxazole core. Bromine on the heterocycle may deactivate the ring toward electrophilic substitution, whereas bromine on the phenyl ring influences the substituent’s electronic communication with the oxazole .
Trifluoromethyl vs. Methyl Groups
- Analog: 5-(4-Bromo-2,3-dimethylphenyl)oxazole () Difference: Methyl groups (electron-donating) vs. trifluoromethyl (electron-withdrawing).
Physicochemical Properties
Q & A
Q. What computational tools predict the regioselectivity of electrophilic substitutions on the oxazole ring?
- Methodology : Use Gaussian 16 with M06-2X/6-311++G(d,p) to calculate Fukui indices. Identify electrophilic attack sites (C-2 vs. C-5) based on local softness. Validate with experimental bromination outcomes (e.g., NBS in CCl yields >80% C-2 substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
